REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:16]=[C:7]2[CH2:8][N:9]([CH:12]3[CH2:15][O:14][CH2:13]3)[CH2:10][CH2:11][N:6]2[N:5]=1)([O-])=O>[Pd].CCO>[O:14]1[CH2:15][CH:12]([N:9]2[CH2:10][CH2:11][N:6]3[N:5]=[C:4]([NH2:1])[CH:16]=[C:7]3[CH2:8]2)[CH2:13]1
|
Name
|
|
Quantity
|
674 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN2C(CN(CC2)C2COC2)=C1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
159 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred under hydrogen balloon overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a light yellow suspension
|
Type
|
CUSTOM
|
Details
|
flushed three times with argon
|
Type
|
FILTRATION
|
Details
|
The reaction was filtered through a pad of celite
|
Type
|
WASH
|
Details
|
The celite pad was washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The combined filtrate and washes were concentrated in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
O1CC(C1)N1CC=2N(CC1)N=C(C2)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 555 mg | |
YIELD: CALCULATEDPERCENTYIELD | 95.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |